N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine
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Overview
Description
N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine is an organic compound characterized by the presence of fluorine and methyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine typically involves the condensation of 4-fluorobenzaldehyde with 4-(4-methylphenyl)-1-piperazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar fluorine substitution but different structural framework.
N-[(E)-(4-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine: A structurally similar compound with chlorine substitution instead of fluorine.
Uniqueness
N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20FN3 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C18H20FN3/c1-15-2-8-18(9-3-15)21-10-12-22(13-11-21)20-14-16-4-6-17(19)7-5-16/h2-9,14H,10-13H2,1H3/b20-14+ |
InChI Key |
OGRLXBUHIPELRI-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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